molecular formula C22H27N3O5S2 B2806129 N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 868965-75-7

N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2806129
CAS No.: 868965-75-7
M. Wt: 477.59
InChI Key: FWGLLQMPBAJOHZ-UHFFFAOYSA-N
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Description

This compound belongs to the cycloheptathiophene-3-carboxamide family, characterized by a seven-membered cycloheptane ring fused with a thiophene moiety and functionalized with carboxamide and benzamido substituents. The unique presence of a morpholinosulfonyl group at the 4-position of the benzamido moiety distinguishes it from other derivatives. This structural feature likely enhances its solubility and bioavailability compared to simpler sulfonyl or halogenated analogs .

Properties

IUPAC Name

N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-23-21(27)19-17-5-3-2-4-6-18(17)31-22(19)24-20(26)15-7-9-16(10-8-15)32(28,29)25-11-13-30-14-12-25/h7-10H,2-6,11-14H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGLLQMPBAJOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohepta[b]thiophene core, followed by the introduction of the benzamido and morpholinosulfonyl groups. Common reagents used in these reactions include organometallic catalysts, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Core Structural Variations

The cycloheptathiophene-3-carboxamide scaffold is conserved across all analogs, but substituents on the benzamido and carboxamide groups dictate their physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Benzamido Position) Carboxamide Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 4-(Morpholinosulfonyl)benzamido N-methyl Morpholinosulfonyl ~550 (estimated)
Compound 40 4-Methoxybenzamido N-(pyridin-2-yl) Methoxy ~435
Compound 7 2-Chloro-4-fluorobenzamido N-(pyridin-2-yl) Chloro, Fluoro ~470
Compound 27 4-Aminobenzamido N-(pyridin-2-yl) Amino ~400
Compound 4298-91-3 Benzamido N,N-dimethyl None ~385

Key Observations :

  • The morpholinosulfonyl group in the target compound introduces a bulky, polar substituent, likely improving water solubility compared to halogenated or methoxy analogs .

Key Observations :

  • Crystallization (e.g., Compound 27) often achieves higher yields than chromatography .

Physicochemical and Spectral Properties

IR and NMR Trends :

  • C=O Stretching : All compounds show strong IR absorption at ~1660–1680 cm⁻¹ for the benzamido carbonyl .
  • NH Signals : Compounds with free NH groups (e.g., Compound 27) exhibit 1H-NMR signals at δ 6.95–7.05 ppm , while N-methylated analogs (e.g., target compound) lack these signals.
  • Sulfonyl Groups: The morpholinosulfonyl group’s IR signature (S=O stretching ~1350 cm⁻¹) and 13C-NMR signals (~110–120 ppm) would distinguish it from halogen or methoxy substituents .

Melting Points :

  • Halogenated derivatives (e.g., Compound 7: 162–163°C ) generally have higher melting points than methoxy or amino analogs due to increased molecular rigidity.
  • The target compound’s melting point is expected to be moderate (~150–170°C), influenced by the morpholinosulfonyl group’s balance of polarity and bulk .

Biological Activity

N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS Number: 868965-75-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H27N3O5S2
  • Molecular Weight : 477.6 g/mol
  • Structure : The compound features a tetrahydro-cycloheptathiophene core with a morpholinosulfonyl group and an amide functional group that may enhance its interaction with biological targets.

The primary mechanism of action for this compound involves the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. This action can lead to various physiological effects, including modulation of neuronal excitability and neurotransmitter release.

Antifungal Activity

Research indicates that compounds structurally related to this compound exhibit antifungal properties. For instance, a study on similar thiazole heterocycles demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis, suggesting that modifications in the chemical structure can enhance biological efficacy against fungal pathogens .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that compounds with similar structural motifs often possess selective toxicity. For example, derivatives tested against NIH/3T3 cell lines exhibited IC50 values indicating moderate cytotoxicity while maintaining effective antifungal activity. This suggests a favorable therapeutic index for further development .

Case Studies

  • Case Study on Antifungal Efficacy :
    A recent investigation into thiazole derivatives found that specific substitutions at the para position of the phenyl moiety significantly influenced antifungal activity. Compounds with electronegative substituents showed enhanced efficacy against fungal strains compared to those with less electronegative groups .
  • Cytotoxicity Analysis :
    In vitro studies revealed the cytotoxic effects of related compounds on NIH/3T3 cells. The results indicated that certain derivatives maintained low cytotoxicity while effectively inhibiting fungal growth, thereby suggesting their potential as therapeutic agents with reduced side effects .

Research Findings Summary

Parameter Value
Molecular FormulaC22H27N3O5S2
Molecular Weight477.6 g/mol
Primary TargetGIRK channels
Antifungal ActivityEffective against Candida spp.
Cytotoxicity (IC50)Varies by derivative (e.g., 148.26 μM for compound 2d)

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the cycloheptathiophene core via cyclocondensation of ketones (e.g., cycloheptanone) with sulfur and cyanoacetamide derivatives under reflux in ethanol or DMF .
  • Step 2 : Introduction of the morpholinosulfonylbenzamido group using 4-(morpholinosulfonyl)benzoyl chloride under carbodiimide coupling conditions (e.g., dry pyridine at room temperature) .
  • Step 3 : Methylation of the carboxamide nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., triethylamine) .
  • Critical Parameters : Solvent polarity (DMF or dichloromethane), temperature control (0–25°C), and catalyst selection (e.g., triethylamine for acylation) significantly impact yield and purity .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming regiochemistry and substituent integration. For example, cycloheptane CH2 protons appear as multiplet signals at δ 1.40–1.85 ppm, while aromatic protons from the benzamido group resonate at δ 7.30–7.60 ppm .
  • X-ray Crystallography : Resolves the 3D conformation of the cycloheptathiophene core and hydrogen-bonding networks. SHELX software (e.g., SHELXL) is widely used for refinement .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed [M+H]+ ions) with <5 ppm error .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with modified sulfonamide groups?

  • Methodological Answer :

  • Reagent Stoichiometry : Use 2.0 equivalents of benzoyl chloride relative to the cycloheptathiophene precursor to minimize unreacted starting material .
  • Purification : Employ flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate products with >95% purity .
  • Case Study : Substituting morpholinosulfonyl with ethylsulfonyl groups increased yields from 21% to 38% by reducing steric hindrance during acylation .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects on potency. For example, replacing 4-methoxyphenylsulfonyl with morpholinosulfonyl improved HIV-1 RNase H inhibition (IC50: 2.1 μM vs. 0.8 μM) due to enhanced hydrogen bonding .
  • Dose-Response Validation : Use orthogonal assays (e.g., fluorescence-based enzymatic assays vs. cell viability tests) to confirm activity trends .
  • Statistical Tools : Apply multivariate regression to correlate logP, polar surface area, and IC50 values .

Q. How are crystallographic challenges addressed for this compound’s polymorphs?

  • Methodological Answer :

  • Crystal Screening : Test >50 solvent systems (e.g., DMSO/water, acetone/hexane) to obtain diffraction-quality crystals. Slow evaporation at 4°C is optimal .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in cycloheptathiophene derivatives due to flexible rings .

Q. What computational methods predict binding modes to biological targets like influenza polymerase?

  • Methodological Answer :

  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with PB1-PB2 subunits. The morpholinosulfonyl group forms key hydrogen bonds with Arg332 and Lys340 .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the ligand-protein complex. RMSD <2.0 Å indicates stable binding .

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